

In-Depth Technical Guide to Fmoc-Met-OH-15N

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Met-OH-15N*

Cat. No.: *B3334548*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-¹⁵N (Fmoc-Met-OH-¹⁵N), a key building block in modern peptide synthesis. This isotopically labeled amino acid is instrumental in a variety of research applications, particularly in structural biology and mechanistic studies where nuclear magnetic resonance (NMR) spectroscopy is employed.

Core Physical and Chemical Properties

Fmoc-Met-OH-¹⁵N is a white to off-white solid powder.^[1] Its key physical and chemical properties are summarized in the tables below, providing a comparison with its unlabeled counterpart where applicable.

General Properties

Property	Value	Reference
Chemical Name	N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine- ¹⁵ N	[1]
Synonyms	Fmoc-L-Methionine- ¹⁵ N, Fmoc-Met-OH- ¹⁵ N	
CAS Number	934183-50-3	[1]
Molecular Formula	C ₂₀ H ₂₁ ¹⁵ NO ₄ S	
Appearance	White to off-white solid	

Quantitative Data

Parameter	Fmoc-Met-OH- ¹⁵ N	Fmoc-Met-OH (unlabeled)
Molecular Weight	372.44 g/mol	371.45 g/mol
Melting Point	121-123 °C	115 - 142 °C
Isotopic Purity	≥98 atom % ¹⁵ N	Not Applicable
Chemical Purity (HPLC)	≥99%	≥99.7% (Chiral HPLC)
Optical Rotation [α] _D ²⁰	Not specified	-30 to -22 ° (c=1 in DMF)

Experimental Protocols

The characterization and application of Fmoc-Met-OH-¹⁵N rely on standard analytical and synthetic techniques. Below are detailed methodologies for key experimental procedures.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of Fmoc-Met-OH-¹⁵N is typically assessed by reverse-phase HPLC.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 30% to 100% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm or 265 nm.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.45 μ m filter before injection.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the identity and isotopic labeling of Fmoc-Met-OH- ^{15}N . While a specific, detailed protocol for this particular labeled compound is not readily available in the public domain, a general approach for acquiring ^1H and ^{15}N NMR data for Fmoc-protected amino acids can be adapted.

General Protocol for ^1H NMR:

- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$).
- Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters: Standard ^1H NMR acquisition parameters are typically sufficient. This includes a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ^1H NMR Spectral Features (for unlabeled Fmoc-Met-OH in CDCl_3): The spectrum would show characteristic peaks for the fluorenyl group (typically between 7.2 and 7.8 ppm),

the methionine side chain protons (including the S-methyl group around 2.1 ppm and the methylene groups), and the alpha-proton.

Protocol for ^{15}N NMR:

Due to the lower gyromagnetic ratio of the ^{15}N nucleus, direct ^{15}N NMR can be time-consuming. More commonly, heteronuclear correlation experiments such as ^1H - ^{15}N HSQC (Heteronuclear Single Quantum Coherence) are used.

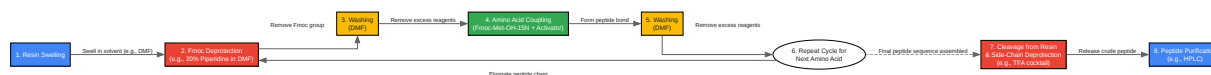
- Experiment: ^1H - ^{15}N HSQC.
- Solvent: A protic deuterated solvent like DMSO- d_6 is often preferred to ensure the amide proton is observable.
- Parameters: The experiment should be optimized to observe the correlation between the nitrogen atom in the amide bond and its directly attached proton. This will confirm the successful incorporation of the ^{15}N isotope at the amide position.

Application in Peptide Synthesis

The primary application of Fmoc-Met-OH- ^{15}N is as a building block in Solid-Phase Peptide Synthesis (SPPS). The ^{15}N label allows for the synthesized peptide to be studied by NMR spectroscopy, providing insights into protein structure, dynamics, and interactions.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of incorporating Fmoc-Met-OH- ^{15}N into a peptide chain using Fmoc-based SPPS.



[Click to download full resolution via product page](#)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Met-OH-¹⁵N.

Experimental Steps in SPPS:

- **Resin Swelling:** The solid support (resin) is swelled in a suitable solvent, typically dimethylformamide (DMF).
- **Fmoc Deprotection:** The Fmoc protecting group on the resin-bound amino acid is removed using a solution of a weak base, commonly 20% piperidine in DMF.
- **Washing:** The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.
- **Amino Acid Coupling:** A solution containing the Fmoc-Met-OH-¹⁵N, an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the resin. This facilitates the formation of a new peptide bond.
- **Washing:** The resin is washed again with DMF to remove any unreacted reagents.
- **Repeat Cycle:** Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.
- **Cleavage and Deprotection:** Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
- **Purification:** The crude peptide is then purified, most commonly by reverse-phase HPLC.

The successful incorporation of Fmoc-Met-OH-¹⁵N can be confirmed by mass spectrometry of the final peptide, which will show a mass shift corresponding to the ¹⁵N isotope. The purified, isotopically labeled peptide is then ready for use in downstream applications, such as NMR-based structural and functional studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Fmoc-Met-OH-15N]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3334548#physical-characteristics-of-fmoc-met-oh-15n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com